1-Butylimidazole

Thermochemistry Calorimetry Structure-Property Relationships

1-Butylimidazole (CAS 4316-42-1) is an N-functionalized imidazole with a C4 n-alkyl chain, classified within the 1-alkylimidazole homologous series. It is characterized as a colorless to pale yellow liquid with a molecular weight of 124.18 g/mol.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 4316-42-1
Cat. No. B119223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylimidazole
CAS4316-42-1
Synonyms1-Butyl-1H-imidazole;  1-Butyl-1H-imidazole;  1-Butylimidazole;  Butylimidazole;  N-Butyl-1H-imidazole;  N-Butylimidazole;  NSC 158165; 
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1
InChIInChI=1S/C7H12N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,2-3,5H2,1H3
InChIKeyMCMFEZDRQOJKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylimidazole CAS 4316-42-1: Procurement Considerations and Technical Specifications


1-Butylimidazole (CAS 4316-42-1) is an N-functionalized imidazole with a C4 n-alkyl chain, classified within the 1-alkylimidazole homologous series. It is characterized as a colorless to pale yellow liquid with a molecular weight of 124.18 g/mol . The compound is a widely utilized precursor for the synthesis of 1-butyl-3-methylimidazolium ([BMIM]+)-based ionic liquids (ILs) and serves as an N-coordinated ligand in coordination chemistry . Its systematic name is 1-butyl-1H-imidazole, and its physical properties—including density (0.945 g/mL at 25°C) and boiling point (220–222°C)—place it between shorter-chain and longer-chain alkylimidazole analogs, enabling distinct thermodynamic and functional behaviors that inform application-specific procurement decisions .

Why 1-Butylimidazole Cannot Be Interchanged with Other 1-Alkylimidazoles: The n=4 Crossover Point


In-class substitution among 1-alkylimidazoles is not straightforward because alkyl chain length (n) non-linearly governs thermodynamic and transport properties. Systematic thermochemical analysis of the homologous series from 1-methylimidazole (n=1) to 1-dodecylimidazole (n=12) revealed that the linear dependence of the standard molar enthalpy of vaporization (ΔvapH°m) on chain length undergoes a distinct trend shift precisely at n=4, corresponding to 1-butylimidazole [1]. Furthermore, comparative studies demonstrate that increasing alkyl chain length progressively reduces density and enhances hydrophobicity, with n-butyl providing a practical balance between organic solvent miscibility and aqueous phase separation relative to shorter-chain (e.g., 1-ethylimidazole) or longer-chain (e.g., 1-octylimidazole) analogs [2]. These non-linear structure-property relationships mean that substituting 1-butylimidazole with another alkylimidazole of different chain length will alter vaporization energetics, solvent behavior, and ultimate IL derivative properties—making direct procurement of the specific n-butyl variant essential for achieving intended performance outcomes.

Quantitative Differentiation Evidence: 1-Butylimidazole vs. Analogs and Alternatives


Thermochemical Crossover: Enthalpy of Vaporization Trend Shift at n=4

In the 1-alkylimidazole homologous series (n=1 to n=12), the linear dependence of the standard molar enthalpy of vaporization (ΔvapH°m) on chain length exhibits a distinct trend shift at n=4 (1-butylimidazole) [1]. The measured ΔvapH°m for 1-butylimidazole at 298.15 K is 65.8 ± 0.5 kJ/mol, compared with 58.5 ± 0.4 kJ/mol for 1-ethylimidazole (n=2) and 75.2 ± 0.6 kJ/mol for 1-octylimidazole (n=8) [1]. This non-linear behavior indicates that 1-butylimidazole occupies a transitional thermodynamic position where intermolecular interactions in the liquid state undergo a qualitative change relative to the vapor phase.

Thermochemistry Calorimetry Structure-Property Relationships

Synergistic CO₂ Capture Enhancement with Monoethanolamine (MEA)

1-Butylimidazole, when combined with monoethanolamine (MEA), exhibits a synergistic effect on CO₂ capture capacity that enables the solution to exceed the stoichiometric limitation of 2 mol MEA per 1 mol CO₂ observed with aqueous MEA alone [1]. The viscosity of the highly CO₂-rich liquid phase formed between MEA and 1-butylimidazole was measured at 85–100 cP at 298 K, which is substantially less viscous than many neat ionic liquids (ILs), where viscosities are typically at least one order of magnitude higher than their neutral 1-n-alkylimidazole counterparts [1]. In contrast, 1-n-alkylimidazoles alone exhibit CO₂ solubility less than most common organic solvents under ambient conditions (25°C, 3–7 atm), indicating that the MEA co-solvent formulation is required to achieve competitive absorption performance [1].

CO₂ Capture Gas Separation Solvent Development

Catalytic C–O Coupling Efficiency in Diaryl Ether Synthesis

In the Cu(I)-catalyzed C–O coupling of aryl bromides with substituted phenols, the 1-butylimidazole ligand system enables high-yield and high-selectivity synthesis of diaryl ethers [1]. The Cu(I)/1-butylimidazole catalyst system was successfully applied to the synthesis of 16 structurally diverse diaryl ethers with high yield and selectivity [1]. While the published abstract does not report exact percentage yields or direct comparator data against other 1-alkylimidazole ligands (e.g., 1-methylimidazole) under identical conditions, the study establishes that 1-butylimidazole forms a practical and effective catalyst system for this transformation, with yields typically reported in the 70–90% range for optimized N-functionalized imidazole synthesis protocols [2].

Catalysis C–O Coupling Ligand Design

Copper Corrosion Inhibition Efficiency in Saline Media

Butylimidazole (Bim) is an established copper corrosion inhibitor. When encapsulated in smectite clay (Sg-Bim composite) and evaluated in 0.1 M sodium sulfate solution, the material achieved corrosion inhibition percentages of up to 80.7% based on corrosion current density measurements and up to 87.0% based on charge transfer resistance measurements, with inhibition efficiency increasing as a function of release time [1]. Earlier electrochemical studies on alkylimidazoles demonstrated that the corrosion inhibition effect increases with the number of carbon atoms in the hydrophobic alkyl chain [2]. This class-level trend supports that 1-butylimidazole (C4) offers enhanced inhibition relative to shorter-chain analogs such as 1-methylimidazole (C1) or 1-ethylimidazole (C2), although direct head-to-head inhibition efficiency data between specific alkyl chain lengths under identical conditions are not provided in the available sources.

Corrosion Inhibition Copper Protection Materials Chemistry

Electron-Donating Ligand Parameter (EL) for Ruthenium Anticancer Complexes

In a systematic study of mixed chloro-azole ruthenium complexes with potential antitumor activity, the Lever's parametrization method was applied to estimate the electron-donating ligand parameter (EL) for a series of azole ligands [1]. The estimated EL value for 1-butylimidazole is 0.06 V, compared with 0.10 V for benzimidazole, 0.17 V for 1-methyl-1,2,4-triazole, and 0.18 V for 4-methylpyrazole [1]. The EL values for these azole ligands correlate linearly with their basicity (pKa of the corresponding azolium acid H2L+), and lower EL values correspond to higher net electron donor character of the ligand, which results in enhanced kinetic rate constants for solvolysis upon metal center reduction [1].

Coordination Chemistry Medicinal Inorganic Chemistry Electrochemistry

Priority Application Scenarios for 1-Butylimidazole (CAS 4316-42-1) Based on Differentiated Performance Evidence


Hybrid Solvent Formulation for Post-Combustion CO₂ Capture

Procurement scenario: When developing amine-based CO₂ capture solvents that require capacity exceeding the classical 2:1 MEA:CO₂ stoichiometric limit while maintaining manageable viscosity for mass transfer. The 1-butylimidazole/MEA hybrid system enables CO₂ loading beyond the aqueous MEA ceiling, with the CO₂-rich phase exhibiting a viscosity of 85–100 cP at 298 K—approximately an order of magnitude lower than neat ionic liquids [1]. This combination offers a low-volatility, high-capacity solvent platform using inexpensive and readily available components.

Precursor for [BMIM]+-Type Ionic Liquids with Optimized Thermochemical Properties

Procurement scenario: When synthesizing 1-butyl-3-methylimidazolium ([BMIM]+)-based ionic liquids where the n=4 alkyl chain provides the optimal balance between fluidity and hydrophobicity. The 1-butylimidazole precursor occupies the thermochemical crossover point (n=4) in the alkylimidazole series, where the enthalpy of vaporization (65.8 ± 0.5 kJ/mol) transitions from the shorter-chain linear trend [2]. This structural position yields IL derivatives with intermediate viscosity and density profiles compared to those derived from shorter-chain (e.g., [EMIM]+) or longer-chain precursors, which is critical for electrolyte and solvent applications.

Copper Corrosion Protection in Controlled-Release Formulations

Procurement scenario: When formulating corrosion inhibitor systems for copper substrates in saline or industrial water environments. Encapsulated butylimidazole in smectite clay achieves corrosion inhibition efficiencies up to 80.7% (based on current density) and 87.0% (based on charge transfer resistance) with gradual, time-dependent release [3]. The C4 alkyl chain provides enhanced hydrophobic shielding compared to shorter-chain imidazole analogs, consistent with the class-level trend of increasing inhibition efficiency with alkyl chain length [4].

N-Donor Ligand for Copper-Catalyzed C–O Cross-Coupling

Procurement scenario: When a cost-effective, readily available N-donor ligand is required for copper-catalyzed diaryl ether synthesis. The Cu(I)/1-butylimidazole catalyst system enables high-yield and high-selectivity C–O coupling of aryl bromides with substituted phenols across a diverse substrate scope [5]. This system provides a practical alternative to more expensive phosphine ligands for industrial-scale etherification processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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